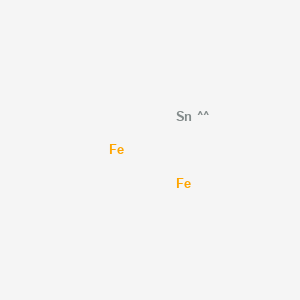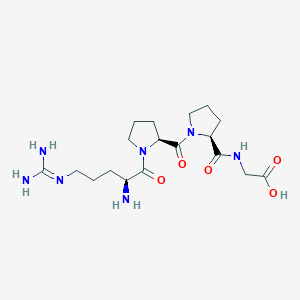
4-Fluorobenzenediazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzenediazonium is an aromatic diazonium compound with the chemical formula C6H4FN2+. It is a derivative of benzenediazonium, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of aryl fluorides and other aromatic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluorobenzenediazonium can be synthesized through a diazotization reaction. The process typically involves the reaction of 4-fluoroaniline with sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl) or tetrafluoroboric acid (HBF4). The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves similar diazotization procedures but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorobenzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions to form aryl fluorides.
Coupling Reactions: It can couple with phenols, amines, and other aromatic compounds to form azo compounds.
Reduction Reactions: It can be reduced to form 4-fluoroaniline.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and copper(I) chloride (CuCl) under mild conditions.
Coupling Reactions: Reagents such as phenols and amines in the presence of a base like sodium hydroxide (NaOH) are used.
Reduction: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are employed.
Major Products Formed
Aryl Fluorides: Formed through nucleophilic substitution.
Azo Compounds: Formed through coupling reactions.
4-Fluoroaniline: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzenediazonium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated aromatic compounds and polymers.
Biology: Employed in the modification of biomolecules and surfaces for studying biological interactions.
Medicine: Investigated for its potential in drug development and as a labeling agent in diagnostic techniques.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Wirkmechanismus
The mechanism of action of 4-fluorobenzenediazonium involves the generation of reactive intermediates, such as aryl radicals or cations, which can undergo various transformations. The diazonium group (N2+) is a good leaving group, facilitating nucleophilic substitution and coupling reactions. The presence of the fluorine atom enhances the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorobenzene: A simpler fluorinated aromatic compound without the diazonium group.
4-Nitrobenzenediazonium: Another diazonium compound with a nitro group instead of a fluorine atom.
4-Chlorobenzenediazonium: A diazonium compound with a chlorine atom at the para position .
Uniqueness
4-Fluorobenzenediazonium is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom increases the compound’s stability and makes it a valuable intermediate in the synthesis of fluorinated aromatic compounds .
Eigenschaften
IUPAC Name |
4-fluorobenzenediazonium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN2/c7-5-1-3-6(9-8)4-2-5/h1-4H/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDITFPCIZIEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397096 |
Source


|
| Record name | 4-fluorobenzenediazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20460-01-9 |
Source


|
| Record name | 4-fluorobenzenediazonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)




